molecular formula C8H12N2O2 B135321 N-(tert-Butyl)isoxazole-5-carboxamide CAS No. 126243-10-5

N-(tert-Butyl)isoxazole-5-carboxamide

Cat. No. B135321
M. Wt: 168.19 g/mol
InChI Key: BMHPEPMABUQXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NBQX is a synthetic compound that was first synthesized in the early 1990s. It belongs to the family of isoxazole derivatives and is a potent and selective antagonist of the ionotropic glutamate receptors. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic transmission, plasticity, and neuronal survival. NBQX has been shown to block the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate receptors, which are responsible for fast synaptic transmission and play a critical role in the development and maintenance of neuronal circuits.

Mechanism Of Action

NBQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the influx of calcium ions and the depolarization of the postsynaptic membrane. This leads to a reduction in synaptic transmission and a decrease in neuronal excitability. NBQX has a high affinity and selectivity for the AMPA receptor, and it does not affect other glutamate receptor subtypes or other neurotransmitter systems.

Biochemical And Physiological Effects

NBQX has been shown to have several biochemical and physiological effects in the central nervous system. It reduces the frequency and amplitude of excitatory postsynaptic potentials, decreases the release of glutamate and other neurotransmitters, and inhibits the activation of intracellular signaling pathways that are involved in neuronal death and inflammation. NBQX also enhances the expression of neurotrophic factors and promotes neuronal survival and regeneration.

Advantages And Limitations For Lab Experiments

NBQX has several advantages and limitations for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a useful tool compound for studying the role of this receptor subtype in synaptic plasticity and neuronal function. NBQX is also relatively stable and easy to handle, and it has been used in various in vitro and in vivo models of neurological disorders. However, NBQX has some limitations, including its short half-life and poor solubility in aqueous solutions. These factors can limit its effectiveness in certain experimental conditions and require careful optimization of dosing and delivery methods.

Future Directions

NBQX has shown promising results in preclinical studies of neurological disorders, and several research directions are currently being pursued to further explore its therapeutic potential. These include the development of more potent and selective AMPA receptor antagonists, the optimization of delivery methods to improve bioavailability and stability, and the evaluation of combination therapies with other neuroprotective agents. NBQX also has potential applications in other fields, such as cancer research and drug addiction, where glutamate signaling plays a critical role. Further research is needed to fully understand the mechanisms of action and potential clinical applications of NBQX.
In conclusion, N-(tert-Butyl)isoxazole-5-carboxamide (NBQX) is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been extensively studied for its potential therapeutic applications in various neurological disorders, and it has shown promising results in preclinical studies. NBQX has several advantages and limitations for lab experiments, and further research is needed to fully explore its mechanisms of action and potential clinical applications.

Synthesis Methods

The synthesis of NBQX involves several steps, including the reaction of tert-butyl acrylate with hydroxylamine hydrochloride to form tert-butyl 2-hydroxyiminoacetate, which is then condensed with ethyl 2-bromoacetoacetate to form tert-butyl 3-(2-bromoacetyl)-2-oxazolidinone. This intermediate is then reacted with sodium hydride and 5-nitroisoxazole to form the desired product, NBQX. The synthesis of NBQX is a complex process that requires careful optimization of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory properties, and it has been evaluated in animal models of epilepsy, stroke, traumatic brain injury, and neurodegenerative diseases. NBQX has also been used as a tool compound to study the role of AMPA receptors in synaptic plasticity, learning, and memory.

properties

CAS RN

126243-10-5

Product Name

N-(tert-Butyl)isoxazole-5-carboxamide

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-tert-butyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)10-7(11)6-4-5-9-12-6/h4-5H,1-3H3,(H,10,11)

InChI Key

BMHPEPMABUQXMP-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=NO1

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=NO1

synonyms

5-Isoxazolecarboxamide,N-(1,1-dimethylethyl)-(9CI)

Origin of Product

United States

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